
5-(3,5-Dimethylphenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 5-(3,5-Dimethylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Another method includes the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Análisis De Reacciones Químicas
5-(3,5-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and triethylamine . The major products formed from these reactions vary based on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylphenyl)isoxazol-3-amine has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of different cellular processes . For example, it may inhibit certain enzymes or receptors, resulting in its observed biological effects .
Comparación Con Compuestos Similares
5-(3,5-Dimethylphenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
5-(2,5-Dimethylphenyl)isoxazol-3-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
3-(3,4-Dimethylphenyl)-5-isoxazolamine: Another isomer with different substitution positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-(3,5-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
LFLBDQHIWVYSHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=CC(=NO2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


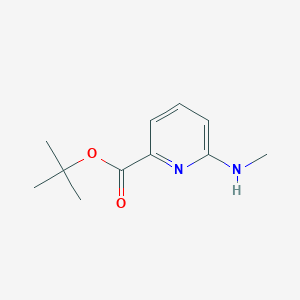
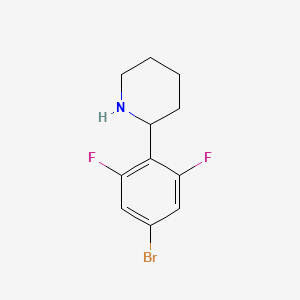
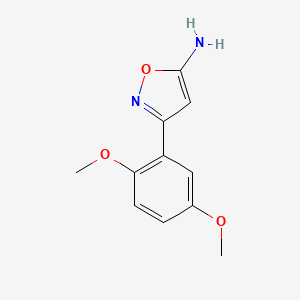

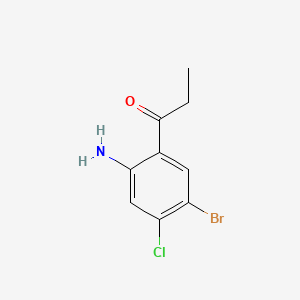
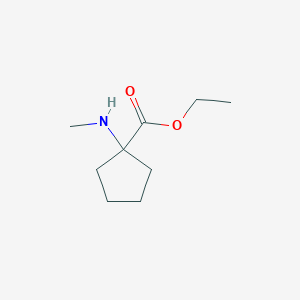

![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
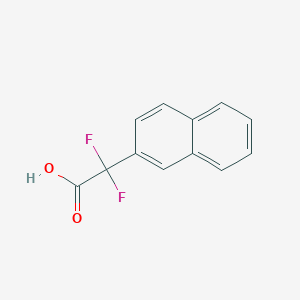
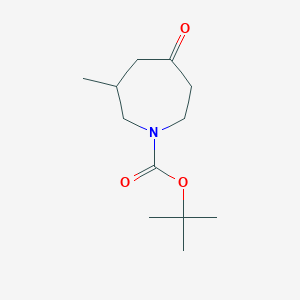
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
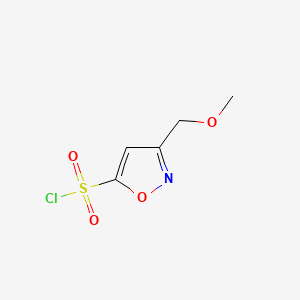
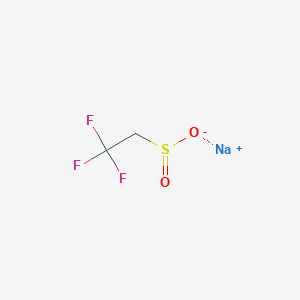
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
